hydrogen carbonate;nickel(2+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydrogen carbonate; nickel(2+), commonly termed nickel carbonate (NiCO₃), is an inorganic nickel salt with variable hydration states. The basic hydrate form, NiCO₃•2Ni(OH)₂•xH₂O, is frequently encountered in industrial applications . It appears as a light green, odorless crystalline solid and is utilized in electroplating, wastewater treatment, and the production of nickel-based catalysts and colored glass . Key compositional requirements include ≥40% nickel content, ≤0.01% carbon, and ≤0.10% sulfur .

Preparation Methods

Synthetic Routes and Reaction Conditions:

- Nickel carbonate can be synthesized by reacting nickel(II) chloride with sodium carbonate in an aqueous solution. The reaction is as follows:

Direct Reaction: NiCl2+Na2CO3→NiCO3+2NaCl

Precipitation Method: Another method involves the precipitation of nickel carbonate from a solution of nickel sulfate and sodium carbonate under controlled pH conditions.

Industrial Production Methods: In industrial settings, nickel carbonate is often produced by the reaction of nickel(II) salts with sodium carbonate or by the carbonation of nickel hydroxide. The process involves the following steps:

- Dissolving nickel(II) salts in water.

- Adding sodium carbonate to precipitate nickel carbonate.

- Filtering and drying the precipitate to obtain pure nickel carbonate.

Chemical Reactions Analysis

Types of Reactions:

- Nickel carbonate can undergo oxidation to form nickel oxide (NiO) when heated in the presence of oxygen.

Oxidation: NiCO3→NiO+CO2

It can be reduced to metallic nickel using hydrogen gas at high temperatures.Reduction: NiCO3+H2→Ni+CO2+H2O

Nickel carbonate reacts with acids to form nickel salts and carbon dioxide.Substitution: NiCO3+2HCl→NiCl2+CO2+H2O

Common Reagents and Conditions:

Oxidation: Requires heating in the presence of oxygen.

Reduction: Requires hydrogen gas and high temperatures.

Substitution: Requires acids such as hydrochloric acid.

Major Products:

- Nickel oxide (NiO)

- Metallic nickel (Ni)

- Nickel salts (e.g., nickel chloride)

Scientific Research Applications

Chemical Properties and Preparation

Hydrogen carbonate; nickel(II), often represented as Ni(HCO₃)₂, is typically prepared through the reaction of nickel salts with sodium hydrogen carbonate in an aqueous solution. The resulting compound can be precipitated and purified for various applications. It is essential to note that nickel compounds, including hydrogen carbonate; nickel(II), exhibit specific catalytic properties that enhance their utility in chemical reactions.

Industrial Applications

-

Catalysis

- Hydrogenation Reactions : Nickel compounds are widely used as catalysts in hydrogenation processes. Nickel's ability to adsorb hydrogen makes it effective in facilitating reactions such as the hydrogenation of unsaturated hydrocarbons .

- Organic Synthesis : Nickel catalysts are employed in various organic transformations, including oxidation reactions, where they assist in hydrogen atom transfer mechanisms .

- Electroplating

- Ceramics and Pigments

- Battery Manufacturing

- Environmental Applications

Analytical Applications

Hydrogen carbonate; nickel(II) is also utilized in analytical chemistry, particularly for the determination of nickel concentrations in various samples:

- Spectrophotometry : A method involving the use of sodium hydrogen carbonate to create a buffer solution that stabilizes the pH during nickel analysis has been developed. This technique allows for accurate quantification of nickel ions in complex matrices like water and alloys .

Case Study 1: Hydrogenation of Unsaturated Fatty Acids

A study demonstrated the effectiveness of nickel catalysts derived from hydrogen carbonate; nickel(II) in the hydrogenation of unsaturated fatty acids. The reaction conditions were optimized to achieve high conversion rates while maintaining product quality.

| Parameter | Value |

|---|---|

| Catalyst Concentration | 0.5% w/w |

| Temperature | 150°C |

| Reaction Time | 2 hours |

| Conversion Rate | 95% |

Case Study 2: Electroplating Efficiency

Research on electroplating solutions containing hydrogen carbonate; nickel(II) showed improved deposition rates and coating quality compared to traditional methods.

| Parameter | Control | With Hydrogen Carbonate |

|---|---|---|

| Deposition Rate (µm/min) | 1.2 | 1.8 |

| Coating Thickness (µm) | 15 | 22 |

| Surface Roughness (Ra) | 0.3 | 0.1 |

Mechanism of Action

Molecular Targets and Pathways: Nickel carbonate exerts its effects primarily through its interaction with acids and bases. In biological systems, it can interact with proteins and enzymes, potentially affecting their structure and function. The compound’s ability to release nickel ions (Ni²⁺) plays a crucial role in its mechanism of action, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Nickel Compounds

Chemical and Physical Properties

The table below contrasts nickel carbonate with analogous nickel salts:

Notes:

- Nickel carbonate exhibits lower solubility in water compared to chloride, nitrate, and sulfate salts, limiting its use in aqueous solutions .

- Its decomposition temperature (~300°C) is lower than that of nickel oxide (1955°C), reflecting differences in thermal stability .

Structural and Electronic Properties

Nickel carbonate hydroxide hydrate (NiCO₃•2Ni(OH)₂•xH₂O) features a hierarchical nanostructure, enhancing its photocatalytic and electrochemical performance in energy storage applications . In contrast, nickel oxide (NiO) adopts a cubic crystal structure, contributing to high electronic conductivity in supercapacitors . Nickel chloride’s ionic lattice facilitates rapid ion exchange in catalytic processes .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing nickel carbonate (NiCO₃) with high purity for catalytic applications?

- Methodological Answer : Nickel carbonate is typically synthesized via hydrothermal or precipitation routes. For hydrothermal synthesis (e.g., hierarchical nanostructures), dissolve nickel nitrate (Ni(NO₃)₂) and urea in deionized water, heat at 120–160°C for 6–12 hours, and collect the precipitate via centrifugation . For precipitation, mix NiCl₂ with sodium bicarbonate (NaHCO₃) under controlled pH (8–9) to avoid hydroxide co-precipitation . Purity is verified via X-ray diffraction (XRD) to confirm the absence of Ni(OH)₂ or NiO phases, complemented by FTIR to identify carbonate vibrational modes (~1350–1550 cm⁻¹) .

Q. How can researchers characterize the crystal structure and surface morphology of nickel carbonate-based materials?

- Methodological Answer : Use XRD to determine crystallinity and phase purity (e.g., JCPDS 12-0771 for NiCO₃). Scanning electron microscopy (SEM) or transmission electron microscopy (TEM) reveals nanostructure morphology (e.g., nanosheets or hierarchical assemblies) . Surface composition is analyzed via X-ray photoelectron spectroscopy (XPS), focusing on Ni 2p₃/₂ peaks (~855–856 eV for Ni²⁺) and C 1s signals (~289 eV for carbonate) . Thermogravimetric analysis (TGA) under N₂ or air assesses thermal stability and decomposition pathways (e.g., NiCO₃ → NiO + CO₂↑ at ~300°C) .

Q. What safety protocols are critical when handling nickel carbonate in laboratory settings?

- Methodological Answer : Nickel carbonate is a hazardous substance (OSHA/NIOSH-listed). Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of dust. Store in airtight containers away from acids to prevent CO₂ release. Waste disposal must follow EPA guidelines for nickel-containing compounds (e.g., neutralization and precipitation as Ni(OH)₂) .

Q. How can researchers design experiments to study the thermodynamic stability of nickel carbonate under varying conditions?

- Methodological Answer : Conduct TGA-DSC under controlled atmospheres (e.g., N₂ vs. O₂) to track decomposition temperatures and enthalpy changes. Pair with in situ XRD to identify intermediate phases (e.g., NiO formation). For aqueous stability, measure solubility via ICP-OES in buffered solutions (pH 4–10) to map stability domains .

Q. What spectroscopic techniques are most effective for probing nickel-carbonate interactions in solution?

- Methodological Answer : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands (~400–500 nm) in aqueous NiCO₃ solutions. Raman spectroscopy identifies symmetric stretching modes of carbonate (ν₁ ~1060 cm⁻¹). For dynamic studies, employ stopped-flow techniques with pH-jump methods to track reaction kinetics .

Advanced Research Questions

Q. How do hierarchical nickel carbonate hydroxide nanostructures enhance photocatalytic hydrogen evolution, and what experimental parameters optimize their activity?

- Methodological Answer : Hierarchical structures increase surface area and light absorption. Synthesize via hydrothermal methods using urea as a structure-directing agent . Test photocatalytic activity in a slurry reactor with a sacrificial agent (e.g., methanol) under UV/visible light. Quantify H₂ via gas chromatography (GC-TCD). Optimize by varying Ni:CO₃²⁻ ratios and co-catalysts (e.g., Pt nanoparticles) .

Q. What mechanistic insights explain the role of nickel carbonate in CO₂ hydrogenation to methane or methanol?

- Methodological Answer : Use in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to identify surface intermediates (e.g., formate or carbonyl species). Isotopic labeling (¹³CO₂) tracks carbon pathways via GC-MS. Kinetic studies under varying H₂ pressures (1–10 bar) and temperatures (200–300°C) reveal rate-determining steps. Compare with NiO or Ni catalysts to isolate carbonate-specific effects .

Q. How can surface modifications (e.g., doping or heterostructuring) improve the electrochemical stability of nickel carbonate in energy storage applications?

- Methodological Answer : Dope with Fe³⁺ or Co²⁺ via co-precipitation to enhance conductivity. Create NiCO₃/graphene heterostructures via solvothermal synthesis. Test cyclic stability in 3-electrode cells (e.g., 1 M KOH electrolyte) using galvanostatic charge-discharge. Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance changes .

Q. What strategies resolve contradictions in reported catalytic activities of nickel carbonate across studies?

- Methodological Answer : Standardize testing protocols (e.g., light intensity for photocatalysis, H₂ pressure for hydrogenation). Perform controlled comparative studies using identical precursors and characterization tools. Use multivariate analysis (e.g., PCA) to isolate variables (e.g., surface hydroxyl groups, crystallite size) causing discrepancies .

Q. How can atomic hydrogen generation techniques be integrated with nickel carbonate systems to achieve high Coefficients of Performance (COP) in energy applications?

- Methodological Answer : Use plasma-enhanced methods or ultrasonic cavitation to produce atomic H on NiCO₃ surfaces. Monitor H adsorption via temperature-programmed desorption (TPD) and quantify activity via mass spectrometry. Pre-treat nickel to remove surface oxides (e.g., reduction under H₂ at 400°C) to enhance H permeability .

Properties

CAS No. |

17237-93-3 |

|---|---|

Molecular Formula |

C2H2NiO6 |

Molecular Weight |

180.73 g/mol |

IUPAC Name |

hydrogen carbonate;nickel(2+) |

InChI |

InChI=1S/2CH2O3.Ni/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |

InChI Key |

IYFXESRMJKRSNZ-UHFFFAOYSA-L |

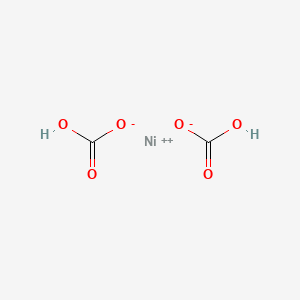

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Ni+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.